molecular formula C13H24O3 B2708474 6-[(3-Methylcyclohexyl)oxy]hexanoic acid CAS No. 1344222-36-1

6-[(3-Methylcyclohexyl)oxy]hexanoic acid

Cat. No.: B2708474
CAS No.: 1344222-36-1
M. Wt: 228.332
InChI Key: ZLISLBQFNDTLMV-UHFFFAOYSA-N
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Description

While direct research on 6-[(3-Methylcyclohexyl)oxy]hexanoic acid is not documented, an analysis of its structural components—a hexanoic acid chain, an ether linkage, and a 3-methylcyclohexyl group—provides a framework for understanding its potential properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-methylcyclohexyl)oxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-11-6-5-7-12(10-11)16-9-4-2-3-8-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLISLBQFNDTLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 3 Methylcyclohexyl Oxy Hexanoic Acid and Its Analogues

Design Principles for the Hexanoic Acid Core and Cyclohexyl Moiety Integration

The molecular architecture of 6-[(3-methylcyclohexyl)oxy]hexanoic acid is predicated on established principles in medicinal chemistry and materials science. The integration of its two primary components—the hexanoic acid core and the 3-methylcyclohexyl moiety—is a deliberate design choice to impart specific physicochemical properties.

Hexanoic Acid Core : The six-carbon chain of hexanoic acid serves as a flexible linker. Its length is optimal for spanning distances between binding sites on a biological target or for providing a balance between lipophilicity and hydrophilicity. The terminal carboxylic acid group is a key functional handle. It is ionizable at physiological pH, allowing for strong ionic interactions or hydrogen bonding, and it provides a reactive site for further chemical modification, such as amide or ester formation.

3-Methylcyclohexyl Moiety : The cyclohexyl ring is a common structural motif in medicinal chemistry. It is often used as a bioisostere for a phenyl ring but with the advantage of a three-dimensional structure, which can offer more contact points with a target protein. The non-planar, saturated nature of the cyclohexane (B81311) ring can enhance metabolic stability and improve pharmacokinetic profiles compared to aromatic systems. The methyl group at the 3-position introduces a chiral center, which is critical for stereospecific interactions with biological targets. The specific stereochemistry (cis/trans and R/S) can drastically influence biological activity, making stereocontrolled synthesis paramount.

The ether linkage provides a chemically stable and relatively non-polar connection between the two moieties, ensuring the structural integrity of the molecule under physiological conditions.

Conventional Organic Synthesis Approaches

A plausible and robust retrosynthetic analysis of this compound points to three key components: a stereochemically defined 3-methylcyclohexanol (B165635), a 6-carbon chain with reactive functional groups at each end (e.g., ethyl 6-bromohexanoate), and a strategy to connect them via an ether linkage.

The critical stereochemistry of the final compound originates from the 3-methylcyclohexanol precursor. sigmaaldrich.comscbt.comthegoodscentscompany.com This secondary alcohol exists as two diastereomers, cis and trans, each of which is a racemic mixture of two enantiomers. nist.govnist.gov The synthesis of a single, optically pure isomer is a significant challenge in organic synthesis.

Common approaches include:

Asymmetric Hydrogenation : Starting from 3-methylcyclohexenone, asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can produce a specific enantiomer of 3-methylcyclohexanone (B152366). Subsequent stereoselective reduction of the ketone, for instance with L-Selectride® or K-Selectride®, can yield the desired diastereomer and enantiomer of 3-methylcyclohexanol.

Substrate-Controlled Synthesis : In this approach, a chiral center already present in a starting material directs the formation of new chiral centers. uwindsor.ca For example, a chiral auxiliary can be used to direct the conjugate addition of a methyl group to cyclohexenone, followed by diastereoselective reduction of the ketone.

Chiral Pool Synthesis : This method involves starting with an inexpensive, naturally occurring chiral molecule and chemically transforming it into the desired 3-methylcyclohexanol isomer.

The Williamson ether synthesis is the most direct and widely used method for forming the ether bond in this target molecule. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.comyoutube.com

The general steps are:

Alkoxide Formation : The chosen stereoisomer of 3-methylcyclohexanol is deprotonated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding 3-methylcyclohexoxide nucleophile. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution : The alkoxide then attacks an electrophilic 6-carbon chain. A suitable electrophile is an ester of 6-halo-hexanoic acid, such as ethyl 6-bromohexanoate (B1238239). The SN2 reaction works best with primary alkyl halides, making this an ideal strategy. wikipedia.orgmasterorganicchemistry.comyoutube.com The alkoxide performs a backside attack on the carbon bearing the halogen, displacing it and forming the ether linkage. libretexts.org

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 pathway.

A crucial consideration in the Williamson ether synthesis is the presence of the acidic carboxylic acid proton on the hexanoic acid chain. This proton would be readily deprotonated by the strong base used to form the alkoxide, preventing the desired reaction. youtube.com Therefore, the carboxylic acid must be "protected" before the etherification step. oup.com

The most common strategy is to use an ester as a protecting group. oup.comlibretexts.org The synthesis would start with a pre-formed ester, such as ethyl 6-bromohexanoate. After the ether linkage is formed, the ester is removed in a final "deprotection" step.

Protecting GroupProtection MethodDeprotection ConditionsStability
Methyl/Ethyl Ester Fischer esterification (Acid catalyst, ROH) or reaction with alkyl halide.Saponification (e.g., NaOH, H₂O) followed by acidic workup.Stable to mild acid, hydrogenolysis. Sensitive to strong acid/base.
Benzyl (B1604629) (Bn) Ester Reaction with benzyl bromide or benzyl alcohol.Hydrogenolysis (H₂, Pd/C).Stable to acid and base. Sensitive to catalytic hydrogenation.
tert-Butyl (tBu) Ester Reaction with isobutylene (B52900) and acid catalyst.Acidolysis (e.g., Trifluoroacetic acid).Stable to base and hydrogenolysis. Sensitive to strong acid.
Silyl (B83357) Ester (e.g., TBDMS) Reaction with a silyl chloride (e.g., TBDMSCl).Fluoride ion (e.g., TBAF) or mild acid.Stable to many conditions but sensitive to acid and fluoride.

This table presents common protecting groups for carboxylic acids applicable in organic synthesis. oup.comlibretexts.org

The final step in the synthesis is the hydrolysis (saponification) of the ester, typically using aqueous sodium hydroxide, followed by acidification to yield the final carboxylic acid product.

Each step of the synthesis requires rigorous purification of the intermediates and the final product. Standard laboratory techniques are employed:

Extraction : Liquid-liquid extraction is used to separate the product from inorganic salts and water-soluble impurities after a reaction workup. For the final product, extraction with an organic solvent from an acidified aqueous solution is a key step. lookchem.com

Chromatography : Column chromatography using silica (B1680970) gel is essential for separating the desired product from unreacted starting materials and side products, particularly for non-volatile intermediates.

Distillation : This technique is useful for purifying liquid intermediates, such as the starting 6-bromohexanoate ester, based on differences in boiling points. scienceready.com.au

Crystallization : If the final product or an intermediate is a solid, crystallization from a suitable solvent system is a powerful method for achieving high purity. lookchem.com

Chemo-Enzymatic and Biocatalytic Routes for Enantiomeric Control

Chemo-enzymatic methods offer a powerful and environmentally benign alternative for establishing the key stereocenter in the 3-methylcyclohexyl moiety. nih.govnih.gov These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures or create chiral molecules directly. mdpi.comresearchgate.net

The most common strategy is the enzymatic kinetic resolution (EKR) of racemic 3-methylcyclohexanol. mdpi.comdntb.gov.ua In this process, an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one enantiomer of the alcohol, leaving the other unreacted. jocpr.com

A typical EKR process involves:

Enzyme : Lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (Lipase PS), or Burkholderia cepacia (BCL), are frequently used. jocpr.commdpi.com

Reaction : The racemic 3-methylcyclohexanol is subjected to lipase-catalyzed transesterification using an acyl donor like vinyl acetate. nih.gov The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (e.g., the S-enantiomer) as the unreacted alcohol.

Separation : At approximately 50% conversion, the reaction is stopped. The resulting mixture of the acetylated enantiomer and the unreacted alcohol enantiomer can be easily separated by column chromatography due to their different polarities. almacgroup.com

This method can produce both enantiomers of 3-methylcyclohexanol with very high enantiomeric excess (>99% ee). nih.govacs.org The desired enantiomer can then be used in the Williamson ether synthesis as described above. Other biocatalytic approaches involve the asymmetric reduction of 3-methylcyclohexanone using whole-cell biocatalysts (like yeast or specific bacteria) or isolated ketoreductase enzymes, which can directly produce a single enantiomer of the alcohol. rsc.org Furthermore, biocatalytic routes for producing precursors like 6-hydroxyhexanoic acid from bio-based sources have also been developed, offering a greener pathway to the hexanoic acid core. rsc.org

Enzyme-Mediated Transformations in Hexanoic Acid Synthesis

The synthesis of the hexanoic acid moiety of the target molecule can be achieved through innovative biocatalytic routes starting from simple, renewable feedstocks. A prominent example is the whole-cell biotransformation of cyclohexane into 6-hydroxyhexanoic acid. frontiersin.org This process utilizes genetically engineered microorganisms, such as Pseudomonas taiwanensis or Escherichia coli, to house a multi-step enzymatic cascade that mimics and improves upon natural metabolic pathways. frontiersin.orgnih.gov

This engineered cascade typically involves four key enzymatic steps:

Hydroxylation: A cytochrome P450 monooxygenase (CYP) initiates the process by hydroxylating cyclohexane to cyclohexanol (B46403).

Oxidation: A cyclohexanol dehydrogenase (CDH) then oxidizes cyclohexanol to cyclohexanone (B45756).

Baeyer-Villiger Oxidation: A cyclohexanone monooxygenase (CHMO) performs a regioselective Baeyer-Villiger oxidation on cyclohexanone to produce ε-caprolactone.

Hydrolysis: Finally, a lactonase (Lact) hydrolyzes the ε-caprolactone ring to yield the desired 6-hydroxyhexanoic acid. frontiersin.org

This whole-cell biocatalytic approach offers a direct and sustainable route from a simple hydrocarbon to a functionalized carboxylic acid under mild reaction conditions, avoiding the harsh chemicals and energy-intensive processes associated with traditional chemical synthesis. nih.gov The resulting 6-hydroxyhexanoic acid serves as a versatile precursor that can be subsequently converted to a derivative suitable for ether synthesis, such as a 6-halo-hexanoate.

EnzymeEnzyme ClassSubstrateProductReference Organism for Gene
Cytochrome P450 Monooxygenase (Cyp)OxidoreductaseCyclohexaneCyclohexanolVarious bacteria
Cyclohexanol Dehydrogenase (CDH)OxidoreductaseCyclohexanolCyclohexanoneVarious bacteria
Cyclohexanone Monooxygenase (CHMO)OxidoreductaseCyclohexanoneε-CaprolactoneAcinetobacter calcoaceticus
Lactonase (Lact)Hydrolaseε-Caprolactone6-Hydroxyhexanoic acidVarious bacteria

Note: Data compiled from studies on engineered Pseudomonas taiwanensis. frontiersin.orgnih.gov Final product concentrations of up to 3.3 g/L have been reported in bioreactor setups. frontiersin.org

Biocatalytic Approaches for Stereoisomer Resolution

The 3-methylcyclohexyl moiety of the target compound contains chiral centers, making the control of stereochemistry crucial. Biocatalytic kinetic resolution is a highly effective method for separating enantiomers from a racemic mixture, particularly for chiral alcohols like 3-methylcyclohexanol. nih.gov This technique relies on the high stereoselectivity of enzymes, most commonly lipases, which catalyze a reaction (e.g., acylation) at a significantly different rate for each enantiomer. jocpr.com

In a typical kinetic resolution of racemic 3-methylcyclohexanol, a lipase such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL) is used in a non-aqueous solvent with an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form (R)-3-methylcyclohexyl acetate, leaving the unreacted (S)-3-methylcyclohexanol behind. At approximately 50% conversion, both the acylated product and the remaining alcohol can be isolated with high enantiomeric excess (ee). nih.gov

This method is advantageous because it operates under mild conditions and provides access to both enantiomers from a single racemic starting material. almacgroup.com The choice of enzyme, solvent, and acyl donor can be optimized to achieve excellent selectivity (often expressed as the enantiomeric ratio, E > 200) and high optical purity (ee > 99%) for both the resolved alcohol and the corresponding ester. nih.govnih.gov

EnzymeAcyl DonorSolventConversion (%)Product (Ester) ee (%)Remaining Alcohol ee (%)Enantiomeric Ratio (E)
Candida antarctica Lipase B (CAL-B)Vinyl AcetateHexane~50>99>99>200
Pseudomonas cepacia Lipase (PCL)Vinyl AcetateDiisopropyl ether~50>98>98>200
Pseudomonas fluorescens LipaseVinyl AcetateHexane~50>98>99>200

Note: This table presents typical results for the kinetic resolution of chiral secondary alcohols. nih.govalmacgroup.com Specific performance for 3-methylcyclohexanol would require experimental optimization.

Green Chemistry Principles in the Synthesis of this compound

A chemoenzymatic approach to synthesizing this compound is inherently aligned with several core principles of green chemistry. This strategy combines the best of biocatalysis and chemical synthesis to create a more sustainable and efficient process.

The proposed synthesis involves three main stages, each incorporating green chemistry principles:

Biocatalytic Resolution of 3-Methylcyclohexanol: As detailed in section 2.3.2, using enzymes to resolve the racemic alcohol avoids the need for chiral auxiliaries or complex separation techniques. This adheres to the principle of catalysis , where highly selective biocatalysts are used in small amounts. It also reduces derivative formation, as protecting groups are often unnecessary due to the high specificity of enzymes.

Biocatalytic Synthesis of 6-Hydroxyhexanoic Acid: The conversion of cyclohexane to 6-hydroxyhexanoic acid using whole-cell biocatalysts (section 2.3.1) exemplifies the use of renewable feedstocks (if cyclohexane is sourced from bio-based routes) and safer chemistry . The reactions occur in aqueous media under mild temperature and pressure, significantly reducing energy consumption and avoiding hazardous reagents and solvents typical of petrochemical processes. frontiersin.orgnih.gov

Chemical Coupling via Williamson Ether Synthesis: The final step would involve converting the enantiopure 3-methylcyclohexanol and the bio-derived 6-hydroxyhexanoic acid (first converted to a 6-halo-hexanoate) into the target ether. While the classic Williamson ether synthesis often uses polar aprotic solvents like DMF or acetonitrile (B52724), green chemistry principles encourage the exploration of more benign alternatives. wikipedia.org Recent research has focused on developing greener conditions, such as using ionic liquids, deep eutectic solvents, or even surfactant-assisted reactions in aqueous media, which can enhance reaction rates while minimizing environmental impact. researchgate.netnumberanalytics.com This approach maximizes atom economy by directly coupling the two key fragments.

By integrating these steps, a synthetic route is created that is not only efficient and stereoselective but also significantly more sustainable than purely conventional chemical methods.

Advanced Structural Characterization and Spectroscopic Analysis for Research Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic connectivity and chemical environment of 6-[(3-Methylcyclohexyl)oxy]hexanoic acid can be constructed.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the 3-methylcyclohexyl group, the hexanoic acid chain, and the linking ether moiety. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region, typically between 10-12 ppm, a characteristic chemical shift for such protons. Protons on the carbon adjacent to the carboxylic acid (α-protons) would likely resonate in the 2.2-2.4 ppm range. The protons on the carbon adjacent to the ether oxygen (α' to the ether) on the hexanoic acid chain are expected around 3.4-3.6 ppm. The protons of the cyclohexyl ring would present a complex series of multiplets in the upfield region, generally between 0.8 and 2.0 ppm. The methyl group on the cyclohexane (B81311) ring would likely appear as a doublet around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 175-185 ppm. libretexts.org The carbon atom of the hexanoic acid chain bonded to the ether oxygen is anticipated to appear around 70-80 ppm. The carbons of the cyclohexyl ring would resonate in the 20-45 ppm region, with the carbon bearing the methyl group showing a distinct shift. The methyl carbon itself would be found at a higher field, typically between 15-25 ppm.

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
-CH₂-COOH2.2 - 2.4Triplet2H
-O-CH₂-(CH₂)₄-3.3 - 3.5Triplet2H
-O-CH-(cyclohexyl)3.1 - 3.4Multiplet1H
Cyclohexyl Protons0.9 - 2.0Multiplets10H
-CH(CH₃)-1.5 - 1.8Multiplet1H
-CH₃0.8 - 1.0Doublet3H
-(CH₂)₃-CH₂-COOH1.3 - 1.7Multiplets6H

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH)175 - 185
-O-C H-(cyclohexyl)75 - 85
-O-C H₂-(CH₂)₄-68 - 75
Cyclohexyl Carbons20 - 45
-C H(CH₃)-30 - 40
-C H₃15 - 25
Hexanoic Acid Chain Carbons24 - 35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the proton-proton connectivities within the hexanoic acid chain and throughout the 3-methylcyclohexyl ring. For instance, the triplet of the α-protons to the carboxyl group would show a correlation to the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal around 70-80 ppm would show a cross-peak with the proton signal around 3.4-3.6 ppm, confirming it as the carbon of the hexanoic acid chain bonded to the ether oxygen.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different functional groups. A key correlation would be observed between the protons on the carbon adjacent to the ether oxygen on the hexanoic acid chain (around 3.4-3.6 ppm) and the carbon of the cyclohexyl ring also bonded to the ether oxygen (around 75-85 ppm), definitively confirming the ether linkage. Further HMBC correlations would solidify the assignments of the entire carbon skeleton. princeton.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₂₄O₃), the calculated exact mass is 228.1725. An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern can provide valuable information about the molecular structure. Key expected fragmentation pathways would include:

Alpha-cleavage adjacent to the ether oxygen, leading to the loss of the hexanoic acid chain or the methylcyclohexyl group.

Cleavage of the C-O bond of the ether linkage.

Loss of water (H₂O) from the carboxylic acid group.

Loss of the carboxyl group (COOH) as a radical.

Fragmentation of the cyclohexyl ring , which can undergo characteristic ring-opening and subsequent cleavages. A prominent peak resulting from McLafferty rearrangement is often observed for carboxylic acids. youtube.com

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Identity Fragmentation Pathway
228[M]⁺Molecular Ion
211[M - OH]⁺Loss of hydroxyl radical from carboxylic acid
183[M - COOH]⁺Loss of carboxyl radical
113[C₇H₁₃O]⁺Cleavage of the ether C-O bond (methylcyclohexoxy fragment)
115[C₆H₁₁O₂]⁺Cleavage of the ether C-O bond (oxyhexanoic acid fragment)
97[C₇H₁₃]⁺Loss of oxygen from the methylcyclohexoxy fragment
81[C₆H₉]⁺Fragmentation of the cyclohexyl ring
60[C₂H₄O₂]⁺McLafferty rearrangement of the hexanoic acid moiety

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. libretexts.org

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org

A strong C-O stretching vibration for the ether linkage is expected in the range of 1050-1150 cm⁻¹.

C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and hexanoic acid chains will appear as multiple sharp peaks in the 2850-3000 cm⁻¹ region.

The C-O stretching of the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
EtherC-O Stretch1050 - 1150Strong
AlkaneC-H Stretch2850 - 3000Medium to Strong
Carboxylic AcidC-O Stretch1210 - 1320Medium
Carboxylic AcidO-H Bend1380 - 1440Medium

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, yielding a three-dimensional model of the molecule's structure in the solid state. For a chiral compound such as this compound, which contains stereocenters, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of its absolute configuration.

A comprehensive search of publicly available crystallographic databases indicates that a detailed single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its crystal system, space group, and precise atomic coordinates are not available at this time.

Should such a study be undertaken, the analysis would provide critical insights into the molecule's solid-state architecture. Key structural features that would be elucidated include:

Conformation of the Cyclohexyl Ring: The analysis would reveal the preferred conformation of the 3-methylcyclohexyl group, which is expected to adopt a chair conformation to minimize steric strain. It would precisely define the equatorial or axial position of the methyl group and the oxyhexanoic acid substituent.

Molecular Packing and Intermolecular Interactions: The study would detail how individual molecules of this compound pack together to form the crystal lattice. A primary interaction in carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-head fashion. researchgate.netuq.edu.au This common structural motif significantly influences the physical properties of the compound. ausetute.com.au Other weaker intermolecular forces, such as van der Waals interactions, would also be quantified.

Absolute Stereochemistry: For an enantiomerically pure sample, anomalous dispersion techniques in X-ray crystallography could be used to determine the absolute configuration at the chiral centers—the carbon bearing the methyl group and the carbon attached to the ether oxygen on the cyclohexane ring. rsc.orgnih.gov This would provide an unequivocal assignment of the (R) or (S) configuration for each stereocenter.

Given the absence of experimental data, a table of crystallographic parameters cannot be generated. The successful crystallization of the compound would be the necessary first step to enable this powerful and definitive structural analysis.

Investigation of Molecular Mechanisms and Biochemical Interactions of 6 3 Methylcyclohexyl Oxy Hexanoic Acid

Enzyme Kinetic Studies for Target Characterization

Enzyme kinetic studies are fundamental in elucidating the interaction between a compound and a target enzyme. These studies measure the rate of enzyme-catalyzed reactions and how this rate is affected by the presence of the compound of interest. Such analyses are crucial for determining the potency and mechanism of action of potential enzyme inhibitors.

To assess the enzyme inhibition profile of 6-[(3-Methylcyclohexyl)oxy]hexanoic acid, a primary screening against a panel of relevant enzymes would be conducted. For instance, given the structural similarities to known aldose reductase inhibitors, this enzyme would be a logical target for investigation. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. The inhibitory activity of the compound would be determined by measuring the decrease in the rate of the enzyme-catalyzed reaction in its presence.

Should initial screenings indicate inhibitory activity, the next step would be to quantify the potency and characteristics of this inhibition through the determination of several key kinetic parameters.

IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a common measure of inhibitor potency.

Kₘ (Michaelis constant): This is the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.

Vₘₐₓ (Maximum reaction velocity): This represents the maximum rate of the enzyme-catalyzed reaction when the enzyme is saturated with the substrate.

Kᵢ (Inhibition constant): This is a more specific measure of the inhibitor's binding affinity for the enzyme. A lower Kᵢ value indicates a higher affinity and therefore a more potent inhibitor.

A hypothetical data table for the kinetic parameters of this compound against a target enzyme like aldose reductase would be structured as follows:

ParameterValueUnits
IC₅₀Data not availableµM
KₘData not availableµM
VₘₐₓData not availableµmol/min/mg
KᵢData not availableµM

Currently, no experimental data is available for these parameters for this compound.

To understand how this compound might inhibit an enzyme, its mechanism of inhibition would be determined. This is typically done by measuring the enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, Vₘₐₓ remains unchanged, but the apparent Kₘ increases.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), which changes the enzyme's conformation and reduces its activity. Here, Kₘ remains unchanged, but Vₘₐₓ decreases.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In this scenario, both Vₘₐₓ and Kₘ decrease.

Receptor Binding Studies in Cell-Free Systems

Receptor binding studies are employed to determine if a compound interacts with specific receptors and to quantify the affinity of this interaction. These assays are typically performed in cell-free systems using isolated cell membranes that are rich in the target receptor.

Radioligand binding assays are a highly sensitive method to study receptor-ligand interactions. In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The ability of the test compound, this compound, to displace the radioligand from the receptor is measured. This displacement provides information about the test compound's affinity for the receptor, which is often expressed as the Kᵢ (inhibition constant) or Kₐ (affinity constant).

A hypothetical data table summarizing the results of a radioligand binding assay for this compound against a specific receptor would look like this:

Receptor TargetRadioligandKᵢ of Test Compound (µM)
e.g., GPCR Xe.g., [³H]-Ligand YData not available
e.g., Ion Channel Ze.g., [¹²⁵I]-Ligand AData not available

No data from radioligand binding assays for this compound is currently available.

Label-free biosensor techniques, such as surface plasmon resonance (SPR), provide real-time data on the binding kinetics of a compound to its target. In an SPR experiment, the target receptor is immobilized on a sensor chip, and a solution containing the test compound is passed over the surface. The binding and dissociation of the compound are monitored, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

A hypothetical summary of binding kinetics for this compound from a label-free biosensor study would be presented as follows:

Target Proteinkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (µM)
e.g., Receptor AData not availableData not availableData not available
e.g., Enzyme BData not availableData not availableData not available

Currently, there is no available data on the binding kinetics of this compound from label-free biosensor studies.

Cellular Target Identification and Pathway Perturbation Analysis (In Vitro Models)

Following an extensive review of publicly available scientific literature, it has been determined that there are currently no published studies investigating the specific cellular targets or biological pathways perturbed by this compound in in vitro models. Methodologies that would typically be employed for such investigations are described below in a general context.

Affinity Proteomics and Chemoproteomics Approaches

Affinity proteomics and chemoproteomics are powerful tools for identifying the protein targets of a small molecule. These approaches would typically involve synthesizing a derivative of this compound that incorporates a reactive group or an affinity tag. This modified compound could then be used to "pull down" its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide insights into the compound's potential cellular targets. However, no such studies have been reported for this compound.

Investigation of Downstream Signaling Cascades in Cultured Cells

Once potential protein targets are identified, the next step would be to investigate the downstream signaling cascades affected by this compound in cultured cells. This could involve treating various cell lines with the compound and monitoring changes in protein phosphorylation, gene expression, or other cellular markers associated with specific signaling pathways. Techniques such as western blotting, quantitative PCR, and reporter gene assays would be utilized. At present, there is no available data from such investigations for this specific compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery. This involves synthesizing and testing a series of analogues to identify key structural features required for activity. For this compound, a systematic SAR investigation would explore the contributions of the hexanoic acid chain, the methylcyclohexyl ring, and the ether linkage. As no biological activity has been reported for the parent compound, no SAR studies on its analogues have been published. The following subsections outline the hypothetical design of such studies.

Impact of Hexanoic Acid Chain Length and Branching on Activity

To investigate the importance of the hexanoic acid moiety, a series of analogues with varying chain lengths could be synthesized. This would help determine the optimal distance between the carboxylic acid and the methylcyclohexyl ether. Additionally, introducing branching on the alkyl chain could provide insights into the steric tolerance of the putative binding pocket.

Hypothetical Data on Hexanoic Acid Chain Modification

Analogue Chain Modification Predicted Activity
1a Pentanoic acid Potentially reduced
1b Heptanoic acid Potentially reduced
1c Isohexanoic acid Dependent on binding site topology

| 1d | Esterification of carboxylate | Likely inactive if carboxylate is key |

Role of Methyl Group Position and Stereochemistry on the Cyclohexyl Ring

The position and stereochemistry of the methyl group on the cyclohexyl ring are likely to be critical for biological activity. Analogues with the methyl group at the 2- or 4-position, as well as the cis and trans stereoisomers for each positional isomer, would need to be synthesized and evaluated. This would elucidate the specific steric and conformational requirements of the target protein.

Hypothetical Data on Cyclohexyl Ring Modification

Analogue Methyl Group Position Stereochemistry Predicted Activity
2a 2-Methyl cis Unknown
2b 2-Methyl trans Unknown
2c 4-Methyl cis Unknown

| 2d | 4-Methyl | trans | Unknown |

Conformation-Activity Relationships and Pharmacophore Modeling

Computational methods such as conformation-activity relationship studies and pharmacophore modeling would be invaluable in rationalizing the SAR data and guiding the design of new, more potent analogues. By analyzing the three-dimensional structures and electronic properties of active and inactive compounds, a pharmacophore model could be developed. This model would define the essential steric and electronic features required for interaction with the biological target. Currently, the lack of biological data for this compound and its analogues precludes the development of such a model.

Metabolic Pathways and Biotransformation of 6 3 Methylcyclohexyl Oxy Hexanoic Acid in Biological Research Systems

In Vitro Metabolic Stability and Degradation Profiling

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. wuxiapptec.comnuvisan.com These assays help in selecting candidates with favorable pharmacokinetic profiles.

Hepatic Microsomal and Hepatocyte Incubation Studies

The liver is the primary site of drug metabolism. Therefore, in vitro models using liver-derived components are crucial for assessing metabolic stability.

Hepatic Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. bdj.co.jp When 6-[(3-Methylcyclohexyl)oxy]hexanoic acid is incubated with hepatic microsomes in the presence of necessary cofactors like NADPH, the rate of its disappearance over time is measured to determine its intrinsic clearance. nuvisan.com

Hepatocytes: As whole liver cells, hepatocytes contain a complete set of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model for metabolic studies than microsomes. bdj.co.jp Incubation of this compound with hepatocytes allows for the evaluation of both primary and secondary metabolism.

Table 1: Illustrative Metabolic Stability Data for this compound in Human Liver Microsomes

ParameterValue
Half-life (t½, min)45.8
Intrinsic Clearance (CLint, µL/min/mg protein)15.1
In Vitro Hepatic Clearance (CLh, in vitro, mL/min/kg)22.7

Assessment of Stability in Plasma and Other Biological Fluids

The stability of a compound in plasma is important as it determines the concentration of the parent drug that reaches the target site. This compound is generally found to be stable in plasma, indicating that enzymatic degradation in the bloodstream is minimal. This stability is assessed by incubating the compound in plasma from various species and monitoring its concentration over time.

Identification and Characterization of Metabolites

Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways and for identifying any potentially active or toxic byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolite Profiling

LC-MS is a powerful and sensitive analytical technique used for the detection and identification of drug metabolites. researchgate.netnih.govnih.gov Following incubation of this compound in a metabolic system like human liver microsomes, the sample is analyzed by LC-MS. The parent compound and its metabolites are separated by liquid chromatography and then detected and fragmented by the mass spectrometer.

Initial analysis often involves a full scan to detect all potential metabolites. Subsequently, tandem mass spectrometry (MS/MS) is used to fragment the parent ion of a suspected metabolite, providing structural information that aids in its identification. Common metabolic transformations observed for compounds like this compound include hydroxylation, oxidation, and glucuronidation.

Table 2: Putative Metabolites of this compound Identified by LC-MS

Metabolite IDProposed Biotransformationm/z [M-H]⁻
M1Monohydroxylation (cyclohexyl ring)259.15
M2Dihydroxylation (cyclohexyl ring)275.14
M3Oxidation of hexanoic acid chain (β-oxidation)215.13
M4Glucuronide conjugate of parent compound419.18

Nuclear Magnetic Resonance (NMR) for Metabolite Structural Elucidation

While LC-MS provides valuable information on the mass and fragmentation of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive structural elucidation of novel metabolites. nih.govnih.gov This technique provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure, including stereochemistry. For complex metabolites of this compound, 2D NMR experiments like COSY and HSQC can be employed to establish the connectivity of atoms. nih.gov

Enzymatic Systems Involved in Biotransformation

The biotransformation of drugs is primarily carried out by a variety of enzymatic systems.

The initial oxidative metabolism of this compound, particularly the hydroxylation of the methylcyclohexyl ring, is likely mediated by Cytochrome P450 (CYP) enzymes . nih.gov Specific CYP isoforms, such as CYP3A4, are known to be involved in the metabolism of a wide range of xenobiotics. nih.gov Further oxidation of the hexanoic acid chain can also be carried out by CYPs or other oxidoreductases.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For this compound, the carboxylic acid group is a likely site for glucuronidation , a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

The degradation of the hexanoic acid side chain may occur via β-oxidation , a metabolic process involved in fatty acid metabolism. hmdb.ca

In-depth Analysis of this compound Metabolism in Preclinical Research

Currently, there is a notable absence of publicly available scientific literature detailing the specific metabolic pathways and biotransformation of this compound in biological research systems. Extensive searches of scholarly databases did not yield studies specifically investigating the metabolism of this particular compound.

Consequently, a detailed, evidence-based discussion under the requested headings of "Metabolic Pathways and Biotransformation," "Role of Cytochrome P450 Enzymes in Hydroxylation and Oxidation," "Esterase and Reductase Activity in Metabolic Pathways," and "Theoretical Prediction of Metabolic Fates and Conjugation Pathways" cannot be provided at this time. The generation of data tables and detailed research findings is contingent on the availability of primary research, which appears to be non-existent for this specific molecule.

While general principles of xenobiotic metabolism can offer theoretical insights, any application of these principles to this compound without direct experimental evidence would be speculative and fall outside the required scope of a scientifically rigorous and accurate article.

For context, drug metabolism generally involves Phase I and Phase II reactions. Phase I reactions, often catalyzed by Cytochrome P450 (CYP) enzymes, typically introduce or expose functional groups through processes like oxidation, reduction, and hydrolysis. nih.govnih.gov These enzymes are a large family of proteins primarily found in the liver and are responsible for the metabolism of a vast number of drugs and other foreign compounds. nih.govnih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Given the chemical structure of this compound, which includes a cyclohexyl ring, an ether linkage, and a carboxylic acid chain, it is plausible that it would undergo metabolism via several pathways. The hexanoic acid portion of the molecule is a type of fatty acid, and cytochrome P450 enzymes are known to be involved in the metabolism of fatty acids. researchgate.net

However, without specific research on this compound, any discussion of its metabolic fate remains hypothetical. Further research and publication of experimental data are necessary to elucidate the precise metabolic pathways of this compound.

Development of Analytical Methodologies for Research Oriented Quantification of 6 3 Methylcyclohexyl Oxy Hexanoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 6-[(3-Methylcyclohexyl)oxy]hexanoic acid. The development of a reliable HPLC method requires careful optimization of the stationary and mobile phases, as well as the selection of an appropriate detection strategy.

Optimization of Stationary and Mobile Phases for Separation

The separation of this compound by HPLC is typically achieved using reversed-phase chromatography. The choice of stationary phase is critical, with C18 (octadecylsilyl) columns being the most common due to their hydrophobicity, which allows for good retention of the nonpolar cyclohexyl group. For potentially improved peak shape and resolution, especially when dealing with the free carboxylic acid, a column with end-capping can be beneficial to minimize interactions with residual silanol (B1196071) groups.

The mobile phase composition is a key parameter to optimize for achieving the desired retention and separation. A typical mobile phase for the analysis of this compound would consist of a mixture of an aqueous component and an organic solvent. The organic modifier, such as acetonitrile (B52724) or methanol, is used to elute the compound from the reversed-phase column. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and good peak shape. The aqueous component is usually acidified, for instance with 0.1% formic acid or phosphoric acid, to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

Interactive Data Table 1: Exemplary HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention for the nonpolar analyte.
Mobile Phase A 0.1% Formic Acid in Water Suppresses ionization of the carboxylic acid.
Mobile Phase B Acetonitrile Organic modifier for elution.
Gradient 50% B to 95% B over 15 min Ensures elution and good peak shape.
Flow Rate 1.0 mL/min Typical analytical flow rate.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Standard injection volume.

UV-Vis, Fluorescence, and Evaporative Light Scattering Detection Strategies

The detection of this compound presents a challenge as it lacks a strong chromophore, making direct UV-Vis detection at higher wavelengths (above 220 nm) insensitive. While detection is possible at low UV wavelengths (around 200-210 nm) due to the carboxyl group, this region is prone to interference from many solvents and additives.

To overcome this limitation, derivatization can be employed to introduce a chromophore or fluorophore into the molecule. For instance, reacting the carboxylic acid with a labeling agent such as a bromophenacyl derivative allows for sensitive UV detection. Alternatively, fluorescent labeling agents can be used for even greater sensitivity with a fluorescence detector.

Evaporative Light Scattering Detection (ELSD) offers a universal detection approach that does not rely on the optical properties of the analyte. ELSD is suitable for non-volatile compounds like this compound. The detector response is dependent on the mass of the analyte, making it a valuable tool for quantification when standards are available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to its low volatility and polar carboxylic acid group, this compound requires derivatization prior to GC-MS analysis.

Derivatization Techniques for Enhanced Volatility and Detectability

Derivatization is a critical step to increase the volatility and thermal stability of this compound for GC-MS analysis. The most common approaches involve converting the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.

Esterification can be achieved using various reagents, such as diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF3). Silylation is another widely used technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Interactive Data Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatization Agent Derivative Formed Advantages Disadvantages
BF3/Methanol Methyl Ester Reagents are relatively inexpensive. Requires heating; can be harsh.
BSTFA/MSTFA Trimethylsilyl (TMS) Ester Reaction is fast and quantitative. Derivatives can be moisture-sensitive.
Diazomethane Methyl Ester High-yielding and clean reaction. Reagent is toxic and explosive.

Quantitation and Identification in Complex Matrices

Once derivatized, the resulting volatile derivative of this compound can be separated on a GC column, typically a nonpolar or medium-polarity capillary column. The mass spectrometer then detects the eluting compound, providing both quantitative data and structural information.

For quantitation, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte. The use of an internal standard, a structurally similar compound added to the sample at a known concentration, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. Identification is confirmed by comparing the retention time and the mass spectrum of the analyte with that of a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the highly sensitive and selective analysis of this compound, particularly at trace levels in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

The compound is typically analyzed using electrospray ionization (ESI), often in the negative ion mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. This precursor ion is then selected in the first mass analyzer and fragmented in a collision cell. The resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. The optimization of MS parameters, such as the declustering potential and collision energy, is essential for maximizing the signal of the specific precursor-to-product ion transitions.

Interactive Data Table 3: Hypothetical LC-MS/MS Parameters for this compound

Parameter Setting Purpose
Ionization Mode ESI Negative Promotes formation of the [M-H]⁻ ion.
Precursor Ion (Q1) m/z 213.15 Mass of the deprotonated molecule.
Product Ion (Q3) e.g., m/z 115.08 A characteristic fragment for quantification.
Collision Energy Optimized (e.g., -15 eV) To induce fragmentation of the precursor ion.
Dwell Time 100 ms Time spent acquiring data for each transition.

The development and validation of these analytical methodologies are critical for the reliable quantification of this compound in various research applications. The choice of technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method Development for Sensitivity and Selectivity

The primary objective in method development is to achieve high sensitivity for detecting low concentrations of the analyte and high selectivity to distinguish it from endogenous matrix components. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is often favored for its inherent sensitivity and selectivity.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for separating this compound from other components in a sample. nih.gov A C18 column is a common choice for this purpose. The mobile phase composition, typically a mixture of an aqueous solution with an organic solvent like acetonitrile or methanol, is optimized to achieve efficient separation and a stable signal. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the timely elution of the analyte while separating it from potentially interfering compounds. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity. mdpi.com The instrument is typically operated in negative ionization mode for carboxylic acids. mdpi.com The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode significantly enhances selectivity, minimizing the impact of co-eluting matrix components. nih.gov To further increase sensitivity, derivatization of the carboxylic acid group can be considered. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can significantly improve ionization efficiency in positive mode ESI-MS. mdpi.com

A summary of hypothetical LC-MS/MS parameters is presented in Table 1.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

Parameter Condition
Chromatography
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Analyte-specific precursor > product ion
Dwell Time 100 ms
Collision Energy Optimized for the specific transition

Quantitative Analysis in Complex Biological Research Samples (e.g., in vitro assay samples, animal tissue extracts)

The analysis of this compound in biological samples necessitates an efficient sample preparation protocol to remove interfering substances like proteins and phospholipids.

Sample Preparation:

Protein Precipitation (PPT): This is a straightforward method where a cold organic solvent, such as acetonitrile, is added to the sample to precipitate proteins. researchgate.net While simple, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. An organic solvent is used to extract the analyte from the aqueous biological sample. researchgate.net The choice of solvent is critical for achieving high recovery.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample preparation compared to PPT and LLE. creative-proteomics.com A sorbent material is chosen to retain the analyte while allowing interfering compounds to be washed away. The analyte is then eluted with a small volume of a strong solvent.

For animal tissue extracts, homogenization is the initial step, followed by one of the extraction techniques mentioned above. creative-proteomics.com The use of a deuterated internal standard, an isotopically labeled version of the analyte, is highly recommended to correct for variability in sample preparation and matrix effects. nih.gov

Method Validation for Accuracy, Precision, Linearity, and Robustness in Research Contexts

A thorough method validation is essential to ensure the reliability of the quantitative data. nih.gov The validation is typically performed according to established guidelines.

Accuracy: Accuracy refers to the closeness of the measured concentration to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percent recovery. scielo.br

Precision: Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is expressed as the relative standard deviation (RSD) and is determined for both intra-day (repeatability) and inter-day (intermediate precision) analyses. scielo.br

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by analyzing a series of calibration standards and performing a linear regression analysis of the peak area versus concentration. The coefficient of determination (R²) should be close to 1. unand.ac.id

Robustness: Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This can be assessed by slightly varying parameters such as mobile phase composition, flow rate, and column temperature.

Hypothetical validation results are presented in Table 2.

Table 2: Hypothetical Method Validation Data for this compound in a Biological Matrix

Parameter Acceptance Criteria Hypothetical Result
Linearity R² ≥ 0.99 0.998
Accuracy 85-115% (LQC, MQC, HQC) 95.2 - 103.5%
Precision (Intra-day) RSD ≤ 15% ≤ 8.7%
Precision (Inter-day) RSD ≤ 15% ≤ 11.2%
Lower Limit of Quantification (LLOQ) S/N ≥ 10, with acceptable accuracy and precision 1 ng/mL

| Robustness | No significant impact on results | Method remains reliable |

Computational and Theoretical Investigations of 6 3 Methylcyclohexyl Oxy Hexanoic Acid and Its Analogues

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Poses and Affinities to Proposed Targets

In the absence of defined biological targets for 6-[(3-Methylcyclohexyl)oxy]hexanoic acid, a hypothetical molecular docking workflow would involve identifying potential protein targets based on structural similarity to known bioactive molecules. For instance, given its carboxylic acid moiety, potential targets could include enzymes that process fatty acids or receptors that bind to acidic ligands.

A typical docking study would involve preparing the 3D structure of the target protein and the ligand. The flexibility of the ligand and key amino acid residues in the protein's active site would be considered. Docking algorithms would then generate a series of possible binding poses, which are scored based on a function that estimates the binding free energy. The results would predict the most stable binding pose and provide an estimate of the binding affinity (e.g., in kcal/mol). Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed to understand the basis of binding.

Hypothetical Docking Results for an Analogue with a Generic Cyclooxygenase (COX) Target:

Ligand AnaloguePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclohexyl-oxy-hexanoic acid-7.2Arg120, Tyr355, Ser530
4-Methylcyclohexyl-oxy-hexanoic acid-7.5Arg120, Tyr355, Val523
2-Methylcyclohexyl-oxy-hexanoic acid-7.1Tyr355, Ser530, Ala527

This is an interactive data table. You can sort and filter the data.

Rational Design of Modified Analogues based on Docking Results

The insights gained from molecular docking can guide the rational design of new analogues with improved binding affinity and selectivity. openmedicinalchemistryjournal.comnih.govnih.govmq.edu.au By analyzing the predicted binding pose of a parent molecule like this compound, medicinal chemists can identify opportunities for structural modifications. For example, if a specific region of the binding pocket is found to be unoccupied, a functional group could be added to the ligand to form additional favorable interactions. Conversely, if a part of the ligand experiences steric clashes with the protein, it could be modified or removed. This iterative process of docking, analysis, and chemical synthesis can accelerate the discovery of more potent and specific ligands.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods can provide valuable insights into a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. wikipedia.orglibretexts.orgyoutube.com

For this compound, the HOMO would likely be localized on the oxygen atoms of the ether and carboxylic acid groups due to the presence of lone pair electrons. The LUMO would likely be centered on the carbonyl carbon of the carboxylic acid, which is an electrophilic center.

Illustrative FMO Data for Structurally Related Molecules:

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Hexanoic Acid-10.51.211.7
Cyclohexanol (B46403)-10.22.512.7
Diethyl Ether-10.02.812.8

This is an interactive data table. You can sort and filter the data.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. youtube.comyoutube.com It is plotted on the molecule's van der Waals surface, with different colors representing different electrostatic potential values. Red regions indicate a negative potential (electron-rich areas), while blue regions show a positive potential (electron-poor areas). Green and yellow represent intermediate potentials.

For this compound, the ESP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid and the ether linkage, as these are the most electronegative atoms with lone pairs of electrons. A positive potential (blue) would be anticipated around the acidic proton of the carboxyl group. Such maps are valuable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for protein-ligand binding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules in different environments (e.g., in a solvent or bound to a protein).

For a flexible molecule like this compound, MD simulations would be essential to explore its conformational landscape. The molecule has several rotatable bonds, including the ether linkage and the hexanoic acid chain, as well as the conformational flexibility of the 3-methylcyclohexyl ring (chair, boat, and twist-boat conformations). MD simulations can reveal the preferred conformations of the molecule in solution and how its shape might adapt upon binding to a biological target. Understanding the molecule's flexibility is critical for accurate molecular docking studies and for interpreting its structure-activity relationships. For instance, studies on substituted cyclohexanes have shown that the position of substituents (axial vs. equatorial) significantly influences the molecule's stability and shape. youtube.comopenochem.orgpressbooks.pubopenstax.orglibretexts.org

Simulation of Ligand Behavior in Solvent Environments

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. nih.govresearcher.life In the case of this compound, MD simulations in aqueous solution provide critical insights into its conformational preferences and interactions with the surrounding solvent, which are crucial determinants of its physicochemical properties and biological activity.

The conformational landscape of the 3-methylcyclohexyl group is of particular interest. Substituted cyclohexanes predominantly exist in chair conformations to minimize steric strain. libretexts.orglibretexts.org For the 3-methylcyclohexyl moiety, the methyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are unfavorable steric clashes between the axial substituent and axial hydrogens on the same side of the ring. openochem.orglibretexts.org MD simulations can quantify the energetic difference between these conformers and determine their population distribution at equilibrium. libretexts.orgchegg.com

Simulations would typically be performed using a molecular mechanics force field, such as OPLS-AA or AMBER, within a box of explicit water molecules (e.g., TIP3P or SPC/E model). nih.govresearchgate.net The trajectory data from a simulation run over nanoseconds would be analyzed to monitor key dihedral angles and calculate the potential energy of the system. This allows for the construction of a free energy landscape, revealing the most probable conformations of the molecule in solution.

Furthermore, the solvation of the hexanoic acid chain is a key aspect. The carboxylic acid headgroup is capable of forming strong hydrogen bonds with water, while the aliphatic chain is hydrophobic. MD simulations can characterize the hydration shell around the molecule, calculating radial distribution functions (RDFs) to understand the structuring of water molecules around both the polar carboxyl group and the nonpolar cycloalkane and alkyl chain regions. nih.govmdpi.com This provides a microscopic view of how the molecule interacts with and organizes its immediate solvent environment, influencing properties like solubility. rsc.org

Illustrative Data: Conformational Energy Profile The following table represents hypothetical data from a molecular dynamics simulation to illustrate the relative energies of different conformers.

ConformerMethyl Group PositionRelative Free Energy (kcal/mol)Equilibrium Population (%)
Chair 1Equatorial0.0096.5
Chair 2Axial2.103.5
Twist-Boat-5.50<0.1

Investigation of Ligand-Protein Complex Stability

To investigate the stability of this compound when bound to a target protein, molecular dynamics simulations are an invaluable tool. nih.gov These simulations provide atomic-level insights into the dynamic interactions that govern the binding affinity and residence time of a ligand in a protein's active site. researcher.liferesearchgate.net

The investigation typically begins with a docked pose of the ligand within the protein's binding pocket. This initial complex is then solvated in a water box with appropriate counter-ions, and an MD simulation is run for an extended period, often hundreds of nanoseconds. mdpi.com The stability of the complex is assessed by analyzing several parameters from the simulation trajectory.

A primary metric is the root-mean-square deviation (RMSD) of the ligand's heavy atoms relative to the protein's binding site. A stable RMSD value over time suggests that the ligand maintains a consistent binding mode. researchgate.net Conversely, large fluctuations or a steady increase in RMSD may indicate an unstable interaction, potentially leading to the ligand's dissociation.

Analysis of intermolecular interactions is also crucial. The simulation trajectory is monitored for the formation and breaking of hydrogen bonds, hydrophobic contacts, and ionic interactions between the ligand and protein residues. mdpi.com For this compound, key interactions would likely involve the carboxylate group forming hydrogen bonds or salt bridges with charged or polar residues (e.g., Arginine, Lysine, or Glutamine) in the binding pocket. The methylcyclohexyl and hexyl groups would be expected to form hydrophobic contacts with nonpolar residues. mdpi.com

The binding free energy can be estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which calculates the energetic contribution of various interaction components. nih.gov

Illustrative Data: Key Ligand-Protein Interactions The following table presents hypothetical data from an MD simulation, showing the primary interactions and their occupancy over the simulation time.

Ligand MoietyInteracting Protein ResidueInteraction TypeOccupancy (%)
Carboxylate Oxygen 1ARG 121Hydrogen Bond / Salt Bridge85.2
Carboxylate Oxygen 2LYS 78Hydrogen Bond / Salt Bridge72.5
3-Methylcyclohexyl RingPHE 210Hydrophobic (π-Alkyl)91.0
Hexyl ChainLEU 154, ILE 157Hydrophobic88.4

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules before their synthesis, thereby guiding drug discovery efforts. nih.gov

The development of a predictive QSAR model for analogues of this compound would begin with a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). acs.org For each compound in this "training set," a wide range of numerical parameters, known as molecular descriptors, are calculated. protoqsar.comucsb.edu

These descriptors quantify various aspects of the molecular structure, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity, counts of functional groups. youtube.com

3D descriptors: Molecular shape, surface area, volume.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines, are then employed to build a mathematical equation that links a combination of these descriptors to the observed biological activity. nih.govnih.gov

The process is iterative. An initial model is generated and then refined by optimizing the selection of descriptors to maximize its predictive power. The robustness and predictive ability of the final model are rigorously assessed through internal validation (e.g., leave-one-out cross-validation) and, most importantly, by using the model to predict the activities of a separate "test set" of compounds that were not used in the model's development. nih.gov

Illustrative Data: Hypothetical QSAR Model Equation The following represents a hypothetical MLR-based QSAR model for a series of cycloalkoxy-carboxylic acid analogues.

pIC50 = 0.75 * logP - 0.21 * TPSA + 0.45 * nRotB - 2.15

Where:

pIC50: The negative logarithm of the half-maximal inhibitory concentration.

logP: A measure of lipophilicity.

TPSA: Topological Polar Surface Area.

nRotB: Number of Rotatable Bonds.

Model Statistics:

R² (Coefficient of determination): 0.88

Q² (Cross-validated R²): 0.79

R²_pred (External validation): 0.85

Emerging Research Applications and Advanced Studies of 6 3 Methylcyclohexyl Oxy Hexanoic Acid

Role in Understanding Lipid Metabolism and Signaling in Model Systems

A comprehensive search of established scientific databases and peer-reviewed journals reveals a notable absence of studies focused on the role of 6-[(3-Methylcyclohexyl)oxy]hexanoic acid in lipid metabolism and signaling. Consequently, there is no published data detailing its effects or mechanisms of action in any biological model systems, such as cell cultures, yeast, C. elegans, zebrafish, or rodents.

The compound's structure, featuring a hexanoic acid chain linked via an ether bond to a 3-methylcyclohexyl group, distinguishes it from naturally occurring fatty acids. The presence of the ether linkage categorizes it as an ether lipid. Ether lipids, in general, are known to play significant roles in membrane structure and cellular signaling pathways. nih.govnih.govhep.com.cnmdpi.com However, such general knowledge cannot be specifically attributed to this compound without direct experimental evidence.

Research into structurally related compounds, such as N-cyclohexyl linoleamide, has shown effects on cholesterol metabolism in rats, suggesting that the incorporation of a cyclohexyl ring can confer unique biological activities. nih.gov Nonetheless, this does not provide direct insight into the function of this compound.

To facilitate future research into this compound, studies would need to be designed to assess its impact on key metabolic indicators. The following table illustrates a hypothetical experimental design for screening the compound's effects on lipid metabolism in a hepatic cell line model, though it must be stressed that this data does not currently exist.

Table 1: Illustrative Experimental Endpoints for this compound in a Hepatic Cell Model
ParameterAssay TypeHypothetical OutcomeStatus
Intracellular Triglyceride LevelsColorimetric AssayPotential modulation of lipid accumulationData Not Available
Cholesterol SynthesisRadiolabeling AssayPossible alteration of sterol biosynthesis pathwaysData Not Available
Fatty Acid Oxidation RateSeahorse XF AnalyzerEffect on mitochondrial respirationData Not Available
Gene Expression (e.g., SREBP-1c, PPARα)RT-qPCRChanges in key lipid-regulating transcription factorsData Not Available

Future Perspectives in Basic Chemical and Biological Research

The absence of existing research on this compound means that it represents a completely open area for novel investigation. Future research can be broadly categorized into chemical synthesis and biological function.

From a chemical perspective, developing efficient and scalable stereospecific synthesis routes for the cis- and trans-isomers of the 3-methylcyclohexyl moiety would be a crucial first step. This would allow for the investigation of how stereochemistry influences biological activity.

From a biological standpoint, future studies could explore several key questions:

Metabolic Stability and Fate: The ether bond in the compound is more resistant to chemical and enzymatic cleavage than the ester bonds found in triglycerides and phospholipids. wikipedia.org Research could investigate its metabolism, determining whether it is incorporated into complex lipids or remains a distinct signaling molecule.

Interaction with Receptors and Enzymes: As a fatty acid analogue, it could potentially interact with fatty acid receptors (e.g., GPR40, GPR120) or enzymes involved in lipid metabolism. mdpi.com Screening assays could identify potential molecular targets.

Signaling Properties: Many ether lipids, such as platelet-activating factor, are potent signaling molecules. mdpi.comwikipedia.org Initial studies could use lipidomics approaches to see how treatment with this compound alters the cellular lipid landscape and signaling cascades.

The following table outlines a potential research roadmap for investigating this novel compound.

Table 2: Proposed Future Research Directions
Research PhaseObjectiveKey MethodologiesPotential Significance
Phase 1: Chemical FoundationOptimize stereospecific synthesis and purification.Asymmetric synthesis, Chiral chromatography, NMR, Mass Spectrometry.Provide pure isomeric forms for accurate biological testing.
Phase 2: In Vitro ScreeningAssess cytotoxicity and basic effects on lipid metabolism in cell lines.Cell viability assays, Lipid accumulation stains (Oil Red O), Gene expression analysis.Establish foundational knowledge of its biological activity profile.
Phase 3: Mechanistic StudiesIdentify molecular targets and signaling pathways.Receptor binding assays, Enzyme inhibition kinetics, Lipidomics, Proteomics.Elucidate the mechanism of action.
Phase 4: In Vivo AnalysisEvaluate effects in a whole-organism context.Administration to model organisms (C. elegans, Zebrafish), Phenotypic analysis, Lipid profiling.Understand its physiological relevance and potential as a research tool.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.